5-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide
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Description
The compound is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C26H25ClN4O5 . It contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms in a six-membered ring fused to a benzene ring .Chemical Reactions Analysis
Quinazolinone derivatives have been shown to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis
The compound has a molecular weight of 509.0 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .Future Directions
Properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-16(2)25-21(28)13-7-8-14-26-22(29)18-10-4-6-12-20(18)27(23(26)30)15-17-9-3-5-11-19(17)24/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCDIODEFLTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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